molecular formula C26H43NO B14414135 [4-(Octadecyloxy)phenyl]acetonitrile CAS No. 80280-48-4

[4-(Octadecyloxy)phenyl]acetonitrile

Cat. No.: B14414135
CAS No.: 80280-48-4
M. Wt: 385.6 g/mol
InChI Key: OYEOJUFBHFVJGK-UHFFFAOYSA-N
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Description

2-(4-octadecoxyphenyl)acetonitrile is an organic compound with the molecular formula C26H43NO It is characterized by the presence of a phenyl ring substituted with an octadecoxy group and an acetonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-octadecoxyphenyl)acetonitrile typically involves the reaction of 4-hydroxyphenylacetonitrile with 1-bromooctadecane. The reaction proceeds under basic conditions, often using a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF). The reaction yields the desired product with a high degree of purity .

Industrial Production Methods

While specific industrial production methods for 2-(4-octadecoxyphenyl)acetonitrile are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

2-(4-octadecoxyphenyl)acetonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the nitrile group to an amine or other functional groups.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield phenolic or quinone derivatives, while reduction can produce primary amines.

Scientific Research Applications

2-(4-octadecoxyphenyl)acetonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-octadecoxyphenyl)acetonitrile involves its interaction with molecular targets through its functional groups. The nitrile group can participate in hydrogen bonding and other interactions, while the long alkyl chain can embed into lipid membranes, affecting membrane properties and functions .

Comparison with Similar Compounds

Similar Compounds

    4-(Octadecyloxy)phenylacetonitrile: Similar in structure but with variations in the alkyl chain length or substitution pattern.

    Benzeneacetonitrile derivatives: Compounds with different substituents on the phenyl ring.

Uniqueness

2-(4-octadecoxyphenyl)acetonitrile is unique due to its specific combination of a long alkyl chain and a nitrile group, which imparts distinct physical and chemical properties. This makes it particularly useful in applications requiring hydrophobic interactions and specific reactivity .

Properties

CAS No.

80280-48-4

Molecular Formula

C26H43NO

Molecular Weight

385.6 g/mol

IUPAC Name

2-(4-octadecoxyphenyl)acetonitrile

InChI

InChI=1S/C26H43NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-24-28-26-20-18-25(19-21-26)22-23-27/h18-21H,2-17,22,24H2,1H3

InChI Key

OYEOJUFBHFVJGK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCOC1=CC=C(C=C1)CC#N

Origin of Product

United States

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